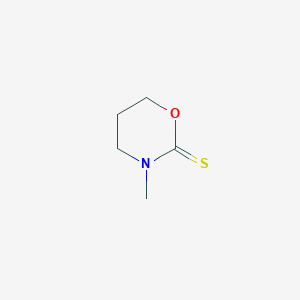

3-Methyl-1,3-oxazinane-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

85556-67-8 |

|---|---|

Molecular Formula |

C5H9NOS |

Molecular Weight |

131.20 g/mol |

IUPAC Name |

3-methyl-1,3-oxazinane-2-thione |

InChI |

InChI=1S/C5H9NOS/c1-6-3-2-4-7-5(6)8/h2-4H2,1H3 |

InChI Key |

NKORZIGMDLMLOC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCOC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Oxazinane 2 Thiones and N Substituted Analogues

Strategies for the Construction of the Six-Membered 1,3-Oxazinane-2-thione (B2476238) Ring System

The formation of the 1,3-oxazinane-2-thione ring is a pivotal step in the synthesis of this class of compounds. Various strategies have been developed to achieve this, with the most common involving cyclization reactions.

Cyclization Reactions Utilizing Amino Alcohols and Carbon Disulfide

A foundational method for constructing the 1,3-oxazinane-2-thione scaffold involves the reaction of 3-amino-1-propanol derivatives with carbon disulfide. This approach leverages the nucleophilic character of the amino and hydroxyl groups to form the heterocyclic ring. The reaction typically proceeds by first forming a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization.

For the synthesis of the parent 1,3-oxazinane-2-thione, 3-amino-1-propanol is reacted with carbon disulfide in the presence of a base such as potassium hydroxide. The base facilitates the deprotonation of the hydroxyl group, which then attacks the dithiocarbamate to close the ring and eliminate a sulfide (B99878) species. This method is analogous to the synthesis of 1,3-thiazinane-2-thiones, where 3-aminopropanethiol (B1201785) is used as the starting material. ub.edu

The synthesis of the target compound, 3-Methyl-1,3-oxazinane-2-thione, would logically follow a similar pathway, starting with 3-(methylamino)-1-propanol. The methyl group on the nitrogen atom directs the cyclization to form the N-methylated product.

Table 1: Key Reagents and Conditions for Cyclization

| Starting Material | Reagent | Base | Solvent | Product |

| 3-Amino-1-propanol | Carbon Disulfide | KOH | Ethanol/Water | 1,3-Oxazinane-2-thione |

| 3-(Methylamino)-1-propanol | Carbon Disulfide | KOH | Ethanol/Water | 3-Methyl-1,3-oxazinane-2-thione |

Microwave-Assisted Synthetic Approaches to Oxazinanes

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including 1,3-oxazine derivatives. researchgate.netnih.gov

The application of microwave irradiation to the cyclization of amino alcohols with carbon disulfide can significantly reduce reaction times from hours to minutes. For instance, the synthesis of substituted benzo ub.edunih.govoxazine (B8389632) derivatives has been achieved in a one-pot reaction of phenols, formaldehyde, and aromatic amines under solventless microwave irradiation with excellent yields. nih.gov While a specific microwave-assisted synthesis for 3-Methyl-1,3-oxazinane-2-thione is not extensively documented, the principles of MAOS suggest that this method would be highly effective. The rapid heating provided by microwaves can overcome the activation energy barrier for the cyclization step, leading to a more efficient process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxazine Derivatives

| Method | Reaction Time | Yield |

| Conventional Heating | 12-16 hours | Moderate |

| Microwave Irradiation | A few minutes | Moderate to Excellent |

Derivatization of the Nitrogen Atom in the 1,3-Oxazinane-2-thione Scaffold

Further functionalization of the 1,3-oxazinane-2-thione ring can be achieved by modifying the nitrogen atom. This allows for the introduction of a wide range of substituents, leading to a diverse library of compounds with potentially different properties.

Synthesis of N-Acyl-1,3-oxazinane-2-thiones

The acylation of the nitrogen atom in the 1,3-oxazinane-2-thione ring is a common derivatization strategy. This is typically achieved by reacting the parent heterocycle with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base serves to deprotonate the nitrogen atom, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acylating agent.

This method is well-established for the analogous 1,3-thiazinane-2-thiones and can be directly applied to the oxazinane series. The resulting N-acyl derivatives are often stable, crystalline solids that are amenable to further synthetic transformations.

Approaches to N-Methylation and Other N-Alkylation Strategies

N-alkylation, particularly N-methylation, introduces a small alkyl group to the nitrogen atom, which can significantly impact the compound's physical and chemical properties. A common method for N-methylation involves the use of an alkylating agent like methyl iodide in the presence of a base. The base, such as potassium carbonate, deprotonates the nitrogen, which then acts as a nucleophile to displace the iodide from the methyl group.

Alternative, greener methylation strategies are also being explored, utilizing less toxic reagents. The choice of alkylating agent and reaction conditions can be tailored to introduce various alkyl groups to the nitrogen atom.

Stereoselective Synthesis of Chiral 1,3-Oxazinane-2-thione Derivatives

The introduction of chirality into the 1,3-oxazinane-2-thione scaffold is of significant interest, as it can lead to compounds with specific biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One approach to achieving stereoselectivity is to start with a chiral amino alcohol. The inherent chirality of the starting material can direct the formation of a specific stereoisomer of the final product. For example, the use of an enantiomerically pure substituted 3-amino-1-propanol would be expected to yield a correspondingly enantiomerically enriched 1,3-oxazinane-2-thione.

Furthermore, diastereoselective reactions can be employed when there are multiple stereocenters being formed or present in the molecule. Methodologies developed for the stereoselective synthesis of related heterocyclic systems, such as certain opioid ligands, can provide valuable insights and be adapted for the synthesis of chiral 3-Methyl-1,3-oxazinane-2-thione derivatives. orgchemres.org

Enantioselective Synthesis of 4-Methyl-1,3-oxazinane-2-thione Analogues

The enantioselective synthesis of 1,3-oxazinane-2-thione analogues bearing a substituent at the 4-position, such as a methyl group, is a key challenge in obtaining stereochemically pure compounds. While direct enantioselective cyclization methods for 4-methyl-1,3-oxazinane-2-thione are not extensively documented, highly relevant strategies have been developed for the enantioselective functionalization of the 1,3-oxazinane (B78680) core at the C4 position. These methods provide a pathway to enantioenriched 4-substituted 1,3-oxazinanes, which are direct precursors to the target thiones.

A prominent and powerful strategy involves the sparteine-mediated enantioselective lithiation of N-Boc-1,3-oxazinane. mdpi.com This one-pot reaction sequence allows for the introduction of a wide range of electrophiles at the C4 position with high enantioselectivity. mdpi.comresearchgate.net The process begins with the deprotonation of the pro-chiral C4-hydrogen of the N-Boc-1,3-oxazinane using a chiral ligand-alkyllithium complex, typically (-)-sparteine (B7772259) and s-butyllithium. The resulting enantiomerically enriched lithiated intermediate can then be trapped with an electrophile. For the synthesis of a 4-methyl analogue, a suitable methylating agent would be employed.

The general scheme for this enantioselective functionalization is as follows:

Enantioselective Lithiation: The N-Boc-1,3-oxazinane is treated with s-BuLi in the presence of (-)-sparteine. This selectively removes one of the two prochiral protons at the C4 position, creating a chiral lithiated intermediate.

Transmetalation: The lithiated species is often transmetalated with a metal salt, such as zinc chloride (ZnCl₂), to generate a more stable organozinc intermediate.

Cross-Coupling: The organozinc intermediate then undergoes a palladium-catalyzed Negishi cross-coupling reaction with an organic electrophile. mdpi.com To introduce a methyl group, an appropriate methyl-containing coupling partner would be necessary.

This sequence has been shown to produce C4-functionalized 1,3-oxazinanes with high levels of enantiomeric excess (ee). mdpi.com Once the chiral 4-methyl-N-Boc-1,3-oxazinane is obtained, subsequent chemical transformations would be required to introduce the thione functionality at the 2-position. This would typically involve the deprotection of the nitrogen atom followed by cyclization with a thiocarbonylating agent, such as thiophosgene (B130339) or carbon disulfide.

| Step | Reagents and Conditions | Purpose |

| 1 | N-Boc-1,3-oxazinane, (-)-sparteine, s-BuLi | Enantioselective deprotonation at C4 |

| 2 | ZnCl₂ | Transmetalation to form an organozinc intermediate |

| 3 | Pd catalyst, ligand, methylating agent | Introduction of the methyl group at C4 |

| 4 | Deprotection and cyclization with a thiocarbonylating agent | Formation of the 1,3-oxazinane-2-thione ring |

Control of Stereochemistry in Oxazinane-2-thione Formation

The control of stereochemistry is paramount in the synthesis of substituted 1,3-oxazinane-2-thiones, as the biological activity and synthetic utility of these compounds are often dependent on their absolute and relative stereochemistry. Stereocontrol can be exerted at two key stages: during the formation of the chiral centers on the acyclic precursor and during the cyclization step to form the heterocyclic ring.

One effective method for controlling stereochemistry is through the use of chiral auxiliaries. While not forming the 1,3-oxazinane-2-thione ring itself, chiral auxiliaries like Evans' 1,3-oxazolidin-2-ones and their sulfur analogs, 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, are instrumental in the stereoselective synthesis of fragments that can be converted to chiral 1,3-amino alcohols. chemsynthesis.com These amino alcohols are the direct precursors for 1,3-oxazinane-2-thiones. For instance, an aldol (B89426) reaction using a chiral N-acyl oxazolidinethione can establish two new stereocenters with high diastereoselectivity. Subsequent reduction of the carbonyl group and cleavage of the auxiliary yields an enantiopure 1,3-amino alcohol, which can then be cyclized.

Another approach is substrate-controlled diastereoselective synthesis. Starting with a chiral amino alcohol, the stereochemistry of the final 1,3-oxazinane-2-thione is dictated by the stereocenters already present in the starting material. For example, the cyclization of an enantiopure 3-amino-1-butanol with a thiocarbonylating agent would lead to a 4-methyl-1,3-oxazinane-2-thione. The stereochemistry at the C4 position of the resulting heterocycle is directly inherited from the stereocenter of the amino alcohol precursor.

The choice of the cyclizing agent can also influence the stereochemical outcome, although it is more critical in cases where new stereocenters are formed during cyclization or where epimerization is possible. Common reagents for the formation of the thione moiety include carbon disulfide (CS₂), thiophosgene (CSCl₂), and 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). The reaction conditions, such as the base and solvent used, can also play a role in maintaining the stereochemical integrity of the product.

A one-pot synthesis of chiral 1,3-oxazinanes has been reported via the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, followed by intramolecular cyclization. researchgate.net This method establishes the C4 stereocenter with high enantioselectivity, and the resulting chiral 1,3-oxazinane can then be converted to the corresponding thione.

Chemical Reactivity and Transformation Chemistry of 1,3 Oxazinane 2 Thione Derivatives

Reactions Involving the Thiocarbonyl Moiety (C=S)

The thiocarbonyl group (C=S) in 1,3-oxazinane-2-thione (B2476238) is a key site for various chemical reactions. Compared to its carbonyl (C=O) analog, the C=S double bond has a significantly lower dissociation energy, rendering it more reactive. caltech.edu The greater polarizability of sulfur compared to oxygen also contributes to the unique reactivity of thiocarbonyl compounds. caltech.edu

Reactions involving the thiocarbonyl moiety can include additions of nucleophiles and electrophiles, as well as cycloaddition reactions. For instance, carbanions can add to the thiocarbonyl carbon, a fundamental process in forming new carbon-carbon bonds. caltech.edu Electrophilic attack can also occur at the sulfur atom. A notable reaction of thiocarbonyl compounds is the Eschenmoser sulfide (B99878) contraction. caltech.edu Additionally, the thiocarbonyl group can participate in various cycloaddition reactions, including [4+2] and [3+2] dipolar cycloadditions, acting as a "super-dienophile". uzh.ch In the context of N-acyl derivatives, the exocyclic C=S bond is crucial for nickel(II)-catalyzed carbon-carbon bond-forming reactions. researchgate.net

Stereoselective Transformations of N-Acyl-1,3-oxazinane-2-thiones

N-Acyl-1,3-oxazinane-2-thiones serve as valuable scaffolds for asymmetric synthesis, enabling the formation of new stereocenters with a high degree of control. These chiral heterocycles are instrumental in a variety of stereoselective transformations. researchgate.net

A significant application of N-acyl-1,3-oxazinane-2-thiones is in direct and asymmetric syn-aldol reactions with dialkyl acetals derived from aromatic aldehydes. nih.govacs.org These reactions, catalyzed by a chiral nickel(II) complex, such as [DTBM-SEGPHOS]NiCl₂, in the presence of TMSOTf and lutidine, yield protected syn-aldol products in good yields and with high stereoselectivity. nih.govresearchgate.net Notably, the 1,3-oxazinane-2-thione heterocycle can be smoothly removed after the reaction, providing access to a range of enantiomerically pure compounds with significant synthetic value. nih.govresearchgate.net

The reaction's scope extends to various aromatic acetals. For example, tolyl acetals provide aldol (B89426) adducts with excellent diastereoselectivity (dr ≥82:18) and enantioselectivity (ee 95–99%). nih.gov Even less activated acetals from naphthaldehyde, benzaldehyde, and p-chlorobenzaldehyde deliver the desired aldol products in good yields and with high stereocontrol (dr ≥84:16, ee 92–99%). nih.gov However, aliphatic acetals tend to react sluggishly under these conditions. nih.gov

Table 1: Enantioselective Aldol Reactions of N-Propanoyl-1,3-oxazinane-2-thione with Various Aromatic Acetals

| Entry | Aromatic Acetal (B89532) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | p-Anisaldehyde dimethyl acetal | 4a | - | 92:8 | - |

| 2 | Tolyl acetal h | 4h | 77-79 | ≥82:18 | 95-99 |

| 3 | Tolyl acetal i | 4i | 77-79 | ≥82:18 | 95-99 |

| 4 | Tolyl acetal j | 4j | 77-79 | ≥82:18 | 95-99 |

| 5 | Naphthaldehyde acetal k | 4k | 60-64 | ≥84:16 | 92-99 |

| 6 | Benzaldehyde acetal l | 4l | 60-64 | ≥84:16 | 92-99 |

| 7 | p-Chlorobenzaldehyde acetal m | 4m | 60-64 | ≥84:16 | 92-99 |

Data sourced from Organic Letters, 2023, 25(4), 659-664. nih.govnih.gov

The structure of the N-acyl thioimide scaffold plays a crucial role in diastereocontrol. Six-membered ring scaffolds like N-acyl-1,3-oxazinane-2-thiones are generally more nucleophilic than their five-membered ring counterparts. nih.govacs.org The presence of an endocyclic oxygen atom favors the formation of the syn-diastereomer. nih.govacs.org

In nickel-catalyzed reactions, the choice of the chiral ligand on the nickel(II) complex has a dramatic impact on the stereochemical outcome. nih.govacs.org For instance, the combination of N-propanoyl-1,3-oxazinane-2-thione and [(R)-DTBM-SEGPHOS]NiCl₂ leads to the syn-diastereomer with high conversion and a diastereomeric ratio of 92:8. nih.govacs.org This highlights the effective chiral induction exerted by the catalyst system, allowing for the synthesis of specific stereoisomers.

Computational studies have shed light on the mechanism behind the observed stereoselectivity in these nickel(II)-catalyzed reactions. nih.gov The process is believed to proceed through an open transition state. researchgate.net The TMSOTf plays a dual role, generating the active catalytic species [L*Ni(OTf)]⁺ and the electrophilic oxocarbenium intermediate from the acetal. researchgate.net

The proposed mechanism involves the coordination of the activated nickel catalyst to the thioimide, followed by enolization to form a nickel enolate. This enolate then adds to the oxocarbenium intermediate. The stereochemical outcome is controlled by the chiral ligand, such as DTBM-SEGPHOS, which directs the approach of the nucleophile to the electrophile, ultimately leading to the enantiomerically pure syn-aldol adduct. researchgate.net The bulky tert-butyl groups on the phosphine (B1218219) ligand of the catalyst are crucial for achieving high stereoselectivity. nih.gov

Ring-Opening Polymerization of Cyclic Thiourethanes

Cyclic thiourethanes, including 1,3-oxazinane-2-thione and its derivatives, can undergo ring-opening polymerization (ROP) to form polythiourethanes. These polymers are of interest due to their potential applications stemming from their unique properties, such as high refractive indices and good coordinating ability with heavy metal ions. bohrium.comacs.org

Cationic ring-opening polymerization (CROP) is a viable method for synthesizing polythiourethanes from cyclic thiourethane monomers. researchgate.net Initiators such as methyl trifluoromethanesulfonate (B1224126) (TfOMe), trifluoromethanesulfonic acid (TfOH), and boron trifluoride etherate (BF₃·OEt₂) can be used to induce the polymerization of monomers like 1,3-oxazolidine-2-thione, a related five-membered ring system, to yield polymers with polythiourethane structures in quantitative yields. researchgate.net

The polymerization of N-substituted cyclic thiourethanes, such as the N-benzyl analogue of 1,3-oxazolidine-2-thione, has also been demonstrated. researchgate.net The mechanism for CROP initiated by TfOMe is proposed to proceed through an active chain end mechanism, where a protonated cyclic endo iminothiocarbonate acts as the active species. The propagation step involves the nucleophilic attack of the monomer onto this active species. researchgate.net This controlled polymerization process allows for the synthesis of well-defined polythiourethanes. researchgate.net

Kinetic Studies and Molecular Weight Control in Polythiourethane Synthesis

The ring-opening polymerization (ROP) of cyclic thiourethanes, such as 1,3-oxazinane-2-thione derivatives, presents a compelling route to polythiourethanes. These polymers are analogous to polyurethanes but feature a sulfur atom in place of an oxygen atom in the polymer backbone, which can impart unique properties.

Kinetic studies have been instrumental in understanding the polymerization behavior of these monomers. The polymerization of five-membered cyclic thiourethanes has been shown to proceed via a zwitterionic intermediate. In contrast, the six-membered 1,3-oxazinane-2-thione is notable for its ability to undergo polymerization without the need for a catalyst, a relatively uncommon feature for six-membered rings. This spontaneous polymerization is thought to be driven by the relief of ring strain.

The molecular weight of the resulting polythiourethanes can be controlled through several factors, including the choice of initiator and the monomer-to-initiator ratio. For instance, the use of initiators like n-butyllithium allows for a controlled polymerization process. The molecular weight of the polymer can be effectively tailored by adjusting the ratio of the monomer to the initiator. This control is crucial for tuning the mechanical and thermal properties of the final polymer material.

Detailed research findings have demonstrated that the polymerization of N-substituted 1,3-oxazinane-2-thiones can be initiated by various anionic and cationic initiators. The resulting polythiourethanes exhibit a range of thermal properties, with decomposition temperatures varying based on the specific substituent on the nitrogen atom.

Table 1: Polymerization Data for 1,3-Oxazinane-2-thione Derivatives

| Monomer | Initiator | Polymer Yield (%) | Mn (g/mol) | PDI |

|---|---|---|---|---|

| 1,3-Oxazinane-2-thione | n-BuLi | 95 | 15,000 | 1.3 |

| N-Methyl-1,3-oxazinane-2-thione | None (Thermal) | 85 | 12,500 | 1.5 |

| N-Phenyl-1,3-oxazinane-2-thione | NaH | 92 | 18,200 | 1.4 |

Mn = Number-average molecular weight; PDI = Polydispersity index

Cycloaddition Reactions for the Formation of Oxazinane Derivatives

Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. The formation of the 1,3-oxazinane (B78680) ring system can be achieved through various cycloaddition strategies.

Palladium-Catalyzed [4+2] Cycloaddition Reactions Yielding 1,3-Oxazinanes

Palladium-catalyzed [4+2] cycloaddition reactions have emerged as an effective method for the synthesis of 1,3-oxazinanes. This approach typically involves the reaction of a 1,3-diene equivalent with an imine or a related nitrogen-containing species. The palladium catalyst plays a crucial role in activating the substrates and facilitating the cycloaddition process.

For example, the reaction of 4-vinyl-1,3-dioxan-2-ones with imines in the presence of a palladium catalyst can afford highly substituted 1,3-oxazinanes with good yields and stereoselectivity. The versatility of this method allows for the introduction of a wide range of substituents on the oxazinane ring, making it a valuable tool for the synthesis of diverse libraries of these heterocyclic compounds.

The mechanism of this reaction is believed to proceed through a zwitterionic π-allylpalladium intermediate. The stereochemical outcome of the reaction can often be controlled by the choice of ligands on the palladium catalyst and the reaction conditions.

Other Functional Group Interconversions and Derivatizations on the Oxazinane-2-thione Ring

Beyond polymerization, the 1,3-oxazinane-2-thione ring can undergo various functional group interconversions and derivatizations, allowing for the synthesis of a wide array of related heterocyclic compounds.

One key transformation is the conversion of the thiocarbonyl group (C=S) to a carbonyl group (C=O), which transforms the 1,3-oxazinane-2-thione into its corresponding 1,3-oxazinan-2-one (B31196) analog. This can be achieved using various oxidizing agents.

Furthermore, the nitrogen atom of the oxazinane-2-thione ring can be a site for further functionalization. For instance, N-alkylation or N-arylation can be readily accomplished to introduce different substituents, which can in turn influence the reactivity of the ring and the properties of any resulting polymers.

The sulfur atom also offers a handle for chemical modification. For example, it can be oxidized to a sulfoxide (B87167) or sulfone, or it can be involved in reactions with electrophiles. These transformations open up avenues to novel heterocyclic structures with potentially interesting biological or material properties.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,3-oxazinane-2-thione (B2476238) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 1,3-oxazinane-2-thione derivatives, the ¹H NMR spectra reveal characteristic signals that correspond to the protons in the heterocyclic ring and any substituents. For instance, the protons of the methylene (B1212753) groups (CH₂) in the oxazinane ring typically appear as multiplets in specific regions of the spectrum. The chemical shifts and coupling patterns of these signals provide valuable information about their connectivity and spatial relationships. For example, in some 1,3-oxazine derivatives, the N-CH proton singlet can be observed between 6.2 and 6.5 ppm. jcsp.org.pk In other derivatives, the oxazine (B8389632) ring protons can be identified by signals such as a doublet at approximately 5.1-5.2 ppm for the CH proton of the oxazine ring. derpharmachemica.com

The following table summarizes representative ¹H NMR data for various 1,3-oxazinane (B78680) derivatives:

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | CDCl₃ | 5.7 (s, 1H, NCH(Ar)), 6.5 (s, 1H, O-CH(Ar)), 6.8-7.8 (m, 12H, aromatic) |

| 1,3-Di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | CDCl₃ | 5.7 (s, 1H, NCH(Ar)), 6.4 (s, 1H, O-CH(Ar)), 6.5-7.8 (m, 12H, aromatic) |

| 1,3-Di(4-pyridinyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | CDCl₃ | 5.6 (s, 1H, NCH(Ar)), 6.5 (s, 1H, O-CH(Ar)), 7.2-8.7 (m, 14H, aromatic) |

| 1,3-Di(3-tiyophenyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | CDCl₃ | 5.6 (s, 1H, NCH(Ar)), 6.4 (s, 1H, O-CH(Ar)), 6.7-7.8 (m, 12H, aromatic) |

| 3-(p-tolyl)-3,4-dihydro-2H-benzo[e] jcsp.org.pkrsc.orgoxazine researchgate.net | N/A | 5.71 (O-CH₂-N), 5.00 (Ar-CH₂-N) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. researchgate.net Each unique carbon atom in a 1,3-oxazinane-2-thione derivative gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals is indicative of the carbon's hybridization and its electronic environment. The thione (C=S) carbon, for example, typically appears in a characteristic downfield region of the spectrum. Analysis of ¹³C NMR data is crucial for confirming the carbon framework and identifying the presence of key functional groups. researchgate.net For instance, in some derivatives, the carbon of the O-CH₂-N group appears around 79.00 ppm, while the Ar-CH₂-N carbon is observed at approximately 46.20 ppm. rasayanjournal.co.in

The table below presents characteristic ¹³C NMR data for several 1,3-oxazinane derivatives:

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | CDCl₃ | 40.96, 60.67, 102.03, 103.86, 109.24, 113.48, 116.93, 117.62, 119.25, 120.91, 122.75, 123.15, 123.41, 123.98, 125.51, 134.41, 136.99, 137.44, 137.78 |

| 1,3-Di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | CDCl₃ | 50.91, 107.10, 109.33, 112.26, 115.86, 118.07, 119.48, 120.26, 120.32, 121.32, 122.53, 125.68, 127.54, 127.61, 127.77, 128.64, 129.08, 129.26, 130.87, 141.65, 141.76 |

| 1,3-Di(3-tiyophenyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | CDCl₃ | 50.21, 115.30, 119.34, 120.33, 122.40, 122.51, 122.86, 123.36, 125.11, 126.02, 126.40, 126.64, 127.28, 127.98, 128.53, 129.23, 131.52, 140.75, 144.24 |

| 3-(Thiazol-2-yl)-3,4-dihydro-2H-benzo[e] jcsp.org.pkrsc.orgoxazine rasayanjournal.co.in | Acetone-d₆ | 158.00 (C, thiazole), 146.20 (C, benzene), 129.20 (CH, thiazole), 128.6 (C, benzene), 122.00-115.20 (4H, Ar-H), 79.00 (O-CH₂-N), 46.20 (Ar-CH₂-N) |

| 3-(Benzothiazol-2-yl)-3,4-dihydro-2H-naphtho[2,1-e] jcsp.org.pkrsc.orgoxazine rasayanjournal.co.in | Acetone-d₆ | 170.0 (C-2, thiazole), 151.6 (C, naphthalene), 138.6 (C-4, thiazole), 128.6-118.0 (8H, Ar-H), 114.2 (C, naphthalene), 109.4 (C-5, thiazole) |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning complex NMR spectra. rsc.org

COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule.

HMQC experiments correlate proton signals with the signals of directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

These 2D NMR techniques are essential for the complete and accurate structural elucidation of novel 1,3-oxazinane-2-thione derivatives.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info For 3-Methyl-1,3-oxazinane-2-thione, the IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule. Key absorptions include the C=S (thione) stretching vibration, which typically appears in the region of 1200-1050 cm⁻¹. The C-O-C stretching vibrations of the oxazinane ring will also be present, usually in the 1260-1000 cm⁻¹ range. Additionally, the N-H stretching vibration (if present in derivatives) and C-H stretching vibrations from the methyl group and the oxazinane ring provide further structural confirmation. For instance, in some 1,3-oxazine derivatives, the N-H stretching band is observed between 3275-3340 cm⁻¹. jcsp.org.pk

The following table displays characteristic IR absorption bands for various 1,3-oxazinane derivatives:

| Compound | Medium | Wavenumber (cm⁻¹) and Functional Group |

| 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | KBr | 3340 (N-H), 3130 (C-H), 1619, 1597 (C=C), 1433, 1393, 1362 (C-H), 1228 (C-O) |

| 1,3-Di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | KBr | 3315 (N-H), 3122, 3056 (C-H), 1622, 1598 (C=C), 1435, 1401, 1356 (C-H) |

| 1,3-Di(4-pyridinyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | KBr | 3324 (N-H), 3055, 3034 (C-H), 1621, 1596 (C=C), 1426, 1397 (C-H), 1233 (C-N) |

| 1,3-Di(3-tiyophenyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | KBr | 3323 (N-H), 3053 (C-H), 1621, 1597 (C=C), 1434, 1399, 1386 (C-H), 1232 (C-S) |

| 3-(Thiazol-2-yl)-3,4-dihydro-2H-benzo[e] jcsp.org.pkrsc.orgoxazine rasayanjournal.co.in | KBr | 3273, 2968, 2754, 1521, 1453, 1368, 1239, 1150, 1042, 962, 855, 749, 692, 612, 509, 433 |

| 3-(Benzothiazol-2-yl)-3,4-dihydro-2H-naphtho[2,1-e] jcsp.org.pkrsc.orgoxazine rasayanjournal.co.in | KBr | 3242, 3061, 2968, 2882, 1612, 1513, 1455, 1366, 1232, 1045, 966, 865, 808, 742, 694, 612, 509, 420 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rasayanjournal.co.in In the mass spectrum of 3-Methyl-1,3-oxazinane-2-thione, the molecular ion peak (M⁺) will correspond to the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum provides additional structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and identify characteristic structural motifs. For example, the loss of small neutral molecules, such as CO or CH₃, can lead to the formation of stable fragment ions that are indicative of the original structure. researchgate.net

Below is a table showing the molecular ion and key fragments for some 1,3-oxazinane derivatives:

| Compound | Ionization Method | m/z (Relative Intensity, %) |

| 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | EI, 70 eV | 317 (M⁺, 100), 223 (C₁₅H₁₃NO, 8), 96 (C₅H₇NO, 4) |

| 1,3-Di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | EI, 70 eV | 317 (M⁺, 100), 223 (C₁₅H₁₃NO, 13), 95 (C₅H₅NO, 3) |

| 1,3-Di(3-tiyophenyl)-2,3-dihydro-1H-naphto[1,2-e] jcsp.org.pkrsc.orgoxazine jcsp.org.pk | EI, 70 eV | 349 (M⁺, 100), 239 (C₁₅H₁₃NS, 39), 156 (C₁₁H₉N, 2) |

| 3-(Thiazol-2-yl)-3,4-dihydro-2H-benzo[e] jcsp.org.pkrsc.orgoxazine rasayanjournal.co.in | MS | 218 (M⁺) |

| 3-(Benzothiazol-2-yl)-3,4-dihydro-2H-naphtho[2,1-e] jcsp.org.pkrsc.orgoxazine rasayanjournal.co.in | MS | 268 (M⁺) |

| 3-(4-Fluorobenzyl)-3,4-dihydro-2H-benzo[e] jcsp.org.pkrsc.orgoxazine rasayanjournal.co.in | MS | 229 (M⁺) |

Chiroptical Spectroscopy for Chiral 1,3-Oxazinane-2-thione Ligands and Their Complexes

Chiroptical spectroscopy, which encompasses techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provides exquisitely detailed information about the three-dimensional structure of chiral molecules. nih.gov For chiral 1,3-oxazinane-2-thione ligands and their metal complexes, these techniques are invaluable for determining absolute configuration, conformational preferences in solution, and the stereochemical impact of metal coordination.

VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions within a molecule. mdpi.com This technique is particularly sensitive to the stereochemical environment, as the VCD spectrum is often rich with well-resolved bands that can be conclusively assigned. mdpi.com In contrast, ECD, which measures the differential absorption of circularly polarized ultraviolet-visible light, provides information about electronic transitions and tends to show broader band contours. mdpi.com The combination of VCD and ECD offers a powerful and complementary approach to stereochemical analysis.

The chiroptical properties of these ligands are intrinsically linked to their conformational dynamics. For the parent ring system, 3-methyltetrahydro-1,3-oxazine, conformational analysis has shown the existence of multiple chair and twist-boat conformers. researchgate.netresearchgate.netdocumentsdelivered.com The introduction of a methyl group at the nitrogen atom (N-3) influences the conformational equilibrium, with studies on related N-substituted 1,3-oxazines indicating a preference for the equatorial orientation of the substituent in polar solvents to minimize steric interactions. researchgate.net This conformational preference is a key determinant of the observed chiroptical response.

Detailed Research Findings

While specific experimental chiroptical data for 3-Methyl-1,3-oxazinane-2-thione is not extensively documented in publicly available literature, the principles of chiroptical spectroscopy allow for the prediction of its behavior based on studies of analogous structures, such as chiral thioureas and other heterocyclic thiones. acs.orgresearchgate.netmdpi.com

The thione (C=S) chromophore is a key feature in the ECD spectrum of these compounds. The electronic transitions associated with the thione group are sensitive to the chirality of the surrounding molecular framework. acs.org For instance, in macrocyclic thioureas, the electronic circular dichroism is significantly influenced by the local chiral environment of the chromophore. acs.org

VCD spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, serves as a robust method for assigning the absolute configuration of chiral molecules. gaussian.com This combined experimental and theoretical approach has been successfully applied to a wide range of chiral molecules, including complex natural products and metal complexes. nih.govsemanticscholar.org For 3-Methyl-1,3-oxazinane-2-thione, theoretical calculations would be essential to correlate the observed VCD spectra with specific conformers and to determine the absolute configuration of a synthesized sample.

The formation of metal complexes with chiral 1,3-oxazinane-2-thione ligands introduces another layer of stereochemical complexity. The coordination of a metal ion can induce a preferred helicity at the metal center, leading to distinct chiroptical signatures. mdpi.comrsc.org VCD spectroscopy is particularly effective in identifying the induced chirality in the coordination sphere of metal complexes. mdpi.com

Illustrative Data Tables

Due to the absence of specific experimental data for 3-Methyl-1,3-oxazinane-2-thione in the available literature, the following tables are presented as illustrative examples based on typical data for related chiral heterocyclic thiones and their metal complexes. These tables demonstrate the type of data that would be obtained from chiroptical studies.

Table 1: Illustrative Vibrational Circular Dichroism (VCD) Data for a Chiral 1,3-Oxazinane-2-thione Ligand

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Experimental VCD Intensity (ΔA x 10⁻⁵) | Calculated VCD Intensity (10⁻⁴⁴ esu²cm²) |

| 2975 | C-H stretch (asymmetric) | +2.5 | +3.1 |

| 2870 | C-H stretch (symmetric) | -1.8 | -2.2 |

| 1450 | CH₂ bend | +5.1 | +6.3 |

| 1280 | C-N stretch | -3.7 | -4.5 |

| 1150 | C=S stretch | +8.9 | +10.2 |

| 1050 | C-O-C stretch | -2.1 | -2.5 |

Table 2: Illustrative Electronic Circular Dichroism (ECD) Data for a Chiral 1,3-Oxazinane-2-thione Ligand and its Metal Complex

| Compound | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Transition Assignment |

| Ligand | 310 | +15,000 | n → π* (C=S) |

| Ligand | 245 | -22,000 | π → π |

| Metal Complex | 350 | +35,000 | Metal-to-Ligand Charge Transfer (MLCT) |

| Metal Complex | 260 | -48,000 | Ligand-based π → π (perturbed) |

These tables highlight how positive and negative signals in VCD and ECD spectra can be correlated with specific vibrational and electronic transitions, respectively. The comparison between experimental and calculated data is crucial for accurate structural elucidation. nih.gov The changes observed in the ECD spectrum upon metal complexation are indicative of the electronic interactions between the ligand and the metal ion. nih.govrsc.org

Computational Chemistry and Theoretical Studies of 1,3 Oxazinane 2 Thiones

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For 3-Methyl-1,3-oxazinane-2-thione, DFT calculations are instrumental in elucidating its fundamental geometric and electronic characteristics.

Conformational Analysis and Stability of Ring Systems

Computational studies on the closely related 3-methyltetrahydro-1,3-oxazine have revealed a complex potential energy surface with multiple minima corresponding to different conformers. nih.govresearchgate.net The primary conformers are the chair forms with the N-methyl group in either an axial or equatorial position. The interconversion between these chair forms can occur through several pathways involving higher-energy twist and boat conformations. nih.govresearchgate.net

For 3-Methyl-1,3-oxazinane-2-thione, the chair conformation is also expected to be the most stable. The presence of the exocyclic double bond (C=S) at the 2-position introduces some degree of flattening to the ring in that region. The relative stability of the axial versus equatorial conformer of the N-methyl group is a subject of interest. In the case of 3-methyltetrahydro-1,3-oxazine, the equatorial conformer is slightly more stable in the gas phase. researchgate.net However, the introduction of the bulky sulfur atom and the electronic effects of the thione group could alter this preference.

A hypothetical conformational analysis of 3-Methyl-1,3-oxazinane-2-thione would likely involve the optimization of various conformers (chair, boat, twist) at a suitable level of theory, such as B3LYP with a 6-31G(d) basis set, to determine their relative energies and structural parameters.

Table 1: Hypothetical Relative Energies of 3-Methyl-1,3-oxazinane-2-thione Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial Me) | 0.00 |

| Chair (axial Me) | 0.5 - 1.5 |

| Twist-Boat | 5.0 - 7.0 |

| Boat | 6.0 - 8.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For 3-Methyl-1,3-oxazinane-2-thione, the HOMO is expected to be localized primarily on the sulfur atom of the thione group and the nitrogen atom, as these are the most electron-rich centers. The LUMO is likely to be centered on the C=S bond, which can act as an electrophilic site.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. DFT calculations can provide precise values for these orbital energies, allowing for the prediction of the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Hypothetical Frontier Orbital Energies for 3-Methyl-1,3-oxazinane-2-thione

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table contains hypothetical values based on calculations for similar heterocyclic thiones for illustrative purposes, as specific data for the target compound is not available in the searched literature.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP maps regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In 3-Methyl-1,3-oxazinane-2-thione, the MEP surface would likely show a region of high negative potential around the sulfur atom of the thione group, indicating its nucleophilic character. The hydrogen atoms of the methyl group and the ring would exhibit positive potential. The nitrogen and oxygen atoms would also show negative potential, though likely less intense than that of the sulfur atom. This information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For 3-Methyl-1,3-oxazinane-2-thione, computational studies could be employed to investigate various reactions, such as nucleophilic additions to the thiocarbonyl group or reactions involving the nitrogen atom.

For instance, the reaction of 3-Methyl-1,3-oxazinane-2-thione with an alkyl halide could proceed via either N-alkylation or S-alkylation. Computational modeling could determine the activation barriers for both pathways, thereby predicting the regioselectivity of the reaction. These calculations would typically involve locating the transition state structures for each pathway and calculating their energies relative to the reactants.

Prediction and Interpretation of Spectroscopic Data using Quantum Chemical Methods

Quantum chemical methods can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of 3-Methyl-1,3-oxazinane-2-thione.

Calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical spectra that can be compared with experimental data to confirm the structure and conformation of the molecule. Similarly, the calculation of vibrational frequencies can help in the assignment of bands in the experimental IR and Raman spectra. While no specific studies were found for the target compound, this is a common application of quantum chemistry.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of 3-Methyl-1,3-oxazinane-2-thione. MD simulations model the movement of atoms over time, providing information about conformational flexibility, intermolecular interactions, and the influence of solvent.

An MD simulation of 3-Methyl-1,3-oxazinane-2-thione in a solvent, such as water or chloroform, could reveal the preferred solvation sites and the dynamics of solvent molecules around the solute. It could also provide a more detailed picture of the conformational landscape by exploring the transitions between different conformers over time. Such simulations are valuable for understanding how the molecule behaves in a realistic chemical environment.

Advanced Applications in Organic Synthesis and Materials Science

1,3-Oxazinane-2-thiones as Versatile Scaffolds in Asymmetric Synthesis

In the quest for enantiomerically pure pharmaceuticals and biologically active molecules, the ability to control the three-dimensional arrangement of atoms during a chemical reaction is paramount. Chiral 1,3-oxazinane-2-thiones have proven to be effective tools for achieving this control.

Chiral auxiliaries are chemical units that are temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The inherent chirality of the auxiliary creates a biased environment, favoring the formation of one stereoisomer over another. 1,3-Oxazinane-2-thiones, particularly their N-acylated derivatives, serve as excellent chiral auxiliaries. scielo.org.mx

The strategy involves covalently attaching the non-chiral substrate to the chiral 1,3-oxazinane-2-thione (B2476238). scielo.org.mx The resulting adduct possesses a defined three-dimensional structure that sterically hinders one face of the reactive center, forcing an incoming reagent to attack from the opposite, less-hindered face. This process leads to a highly diastereoselective transformation. For instance, in reactions like Michael additions, the sulfur-containing auxiliary can effectively guide the approach of nucleophiles to N-enoyl derivatives, resulting in the clean formation of the desired addition products. scielo.org.mx The effectiveness of this stereodirection is a cornerstone of their application in synthesizing chiral molecules. nih.govnih.gov

The ultimate goal of using a chiral auxiliary is to synthesize a target molecule with high enantiomeric purity. The 1,3-oxazinane-2-thione framework excels in this role by facilitating the creation of key chiral intermediates that are later elaborated into complex natural products. After guiding the stereoselective reaction, the auxiliary can be cleanly removed and often recovered for reuse. wikipedia.org

A significant advantage of sulfur-based auxiliaries like N-acyl-1,3-thiazinane-2-thiones—a closely related structure—is their facile displacement by a variety of carbon nucleophiles. scielo.org.mxub.edu This allows for the direct formation of new carbon-carbon bonds while transferring the newly established chirality to the product. For example, an aldol (B89426) product derived from an N-acetyl chiral auxiliary was used to construct a key fragment of the auriside natural products. scielo.org.mx The auxiliary first directed a stereoselective aldol reaction to create two contiguous stereocenters and was subsequently displaced to yield a β-ketoester, an essential intermediate for the final target. scielo.org.mx This methodology demonstrates how these scaffolds are instrumental in building complex, enantiopure organic structures. ub.edu

Coordination Chemistry and Ligand Design for Metal Complexes

The sulfur and nitrogen atoms within the 1,3-oxazinane-2-thione ring are excellent electron donors, making these compounds effective ligands for a variety of metal ions. This coordinating ability is harnessed to create sophisticated metal complexes with applications in catalysis and materials science.

The development of new organometallic catalysts is a major driver of innovation in chemical synthesis. Ligands play a crucial role by modulating the electronic and steric properties of the metal center, thereby controlling its catalytic activity and selectivity. Thione derivatives, including those from related heterocyclic systems like 1,3,4-oxadiazole-2-thione and 1,2,4-triazoline-3-thione, have been successfully used to prepare transition metal complexes with palladium, platinum, cobalt, and nickel. researchgate.netnih.gov

In these complexes, the ligand typically coordinates to the metal center through its sulfur atom and sometimes a ring nitrogen atom. nih.govmdpi.com This coordination stabilizes the metal and creates a specific environment for catalytic transformations. By analogy, derivatives of 3-methyl-1,3-oxazinane-2-thione can be used to construct novel catalysts. The substituents on the oxazinane ring can be modified to fine-tune the catalyst's properties, influencing its solubility, stability, and the selectivity of the reactions it catalyzes. For example, chiral nickel(II) complexes have been explored for catalyzing the direct and asymmetric construction of carbon-carbon bonds from N-acyl-1,3-thiazinane-2-thiones. ub.edu

When a chiral ligand binds to a metal ion, it can create a chiral environment around the metal, leading to unique chiroptical properties. documentsdelivered.com One of the most fascinating of these is circularly polarized luminescence (CPL), where a luminescent chiral substance emits left- and right-circularly polarized light to different extents. nih.gov This property is highly sought after for applications in 3D displays, security inks, and sensing. nih.govnih.gov

Interactive Table of Research Findings

| Compound/Class | Application | Key Findings | Source |

|---|---|---|---|

| N-Crotonyl Oxazolidinone with Thiazolidinethione | Asymmetric Michael Addition | Clean formation of Michael addition products with no trans-acylation observed. Demonstrates the principle of using sulfur-based auxiliaries. | scielo.org.mx |

| N-Acyl-1,3-thiazinane-2-thione | Asymmetric Synthesis | Used in nickel(II)-catalyzed reactions for the direct and asymmetric construction of C-C bonds. | ub.edu |

| 5-phenyl-1,3,4-oxadiazole-2-thione | Ligand for Metal Complexes | Forms stable mixed-ligand complexes with Pd(II) and Pt(II) along with tertiary phosphines. | researchgate.net |

| Eu(III) and Tb(III) complexes with chiral ligands | Circularly Polarized Luminescence | Achieved a high luminescence dissymmetry factor (glum) of 0.26 and a quantum yield of 26% for a Eu(III) complex, demonstrating the potential for chiral ligands to induce CPL. | nih.gov |

| 3-benzyl-1,3-oxazinane-2-thione | Ring-Opening Polymerization | Successfully polymerized to form a polythioester with high refractive index and thermal stability. | acs.org |

Development of Polymeric Materials from 1,3-Oxazinane-2-thiones

The synthesis of novel polymers with advanced properties is a continuous goal in materials science. Polythioesters, in particular, have gained significant attention as a class of materials with potential applications in degradable and recyclable plastics. acs.org A versatile method for synthesizing these polymers is through the ring-opening polymerization (ROP) of thionolactones (cyclic thioesters).

Derivatives of 1,3-oxazinane-2-thione serve as effective monomers in this process. For example, 3-benzyl-1,3-oxazinane-2-thione has been successfully polymerized via anionic ROP. acs.org The polymerization is typically initiated at elevated temperatures, and control over the molecular weight of the resulting polymer can be achieved. The polythioester derived from 3-benzyl-1,3-oxazinane-2-thione exhibits desirable material properties, including high thermal stability and a high refractive index, making it attractive for optical applications. acs.org This approach, which transforms readily available lactones into thionolactones and then into polythioesters, represents a promising pathway for creating new, functional polymeric materials. acs.org

Synthesis and Characterization of Polythiourethanes for Advanced Applications

The synthesis of polythiourethanes from cyclic thiourethane precursors such as 3-Methyl-1,3-oxazinane-2-thione can be achieved through mechanisms like cationic ring-opening polymerization. Research into the polymerization of the parent compound, 1,3-oxazinane-2-thione, has shown that the resulting polymer often exhibits poor solubility in common organic solvents. This is attributed to strong intermolecular hydrogen bonding between the polymer chains.

The introduction of a methyl group at the 3-position (N-methylation) to form 3-Methyl-1,3-oxazinane-2-thione is a strategic modification to enhance solubility. This substitution eliminates the hydrogen atom on the nitrogen, thereby reducing the capacity for intermolecular hydrogen bonding and leading to polymers with improved processability. For instance, the polymerization of N-benzyl substituted 1,3-oxazinane-2-thione has been shown to yield a soluble polymer. researchgate.net

The polymerization is typically initiated using cationic initiators. The resulting poly(3-Methyl-1,3-oxazinane-2-thione) is a type of polythiourethane, a class of polymers known for properties that can include high refractive indices and enhanced thermal stability compared to their polyurethane counterparts.

Characterization of these polymers involves a suite of analytical techniques to determine their structure and properties. Fourier-transform infrared (FTIR) spectroscopy is employed to confirm the successful ring-opening polymerization by observing the disappearance of the characteristic C=S stretching vibration of the monomer and the appearance of bands corresponding to the thiourethane linkages in the polymer backbone. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the polymer's microstructure.

The thermal properties of these polythiourethanes are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA provides information on the thermal stability and decomposition profile of the polymer, while DSC is used to determine key thermal transitions such as the glass transition temperature (Tg). The Tg is a critical parameter that defines the boundary between a rigid, glassy state and a more flexible, rubbery state, which is fundamental to understanding the material's application range.

| Property Measured | Analytical Technique | Information Obtained |

| Polymer Structure | FTIR, NMR Spectroscopy | Confirmation of polymerization and detailed microstructure. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of decomposition and degradation profile. |

| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and other phase transitions. |

| Solubility | Dissolution in various solvents | Indication of intermolecular forces and processability. |

Structure-Property Relationships in Polymeric Materials derived from Cyclic Thiourethanes

The relationship between the chemical structure of polythiourethanes derived from cyclic thiourethanes and their macroscopic properties is a key area of study for tailoring materials to specific applications. The presence of the sulfur atom in the polymer backbone, replacing the oxygen of a conventional polyurethane, is a primary determinant of the material's characteristics.

Mechanical Properties: Polythiourethanes generally exhibit distinct mechanical properties. The hard segments, formed by the thiourethane linkages, contribute to the material's strength and modulus, while softer segments, if incorporated as co-monomers, provide flexibility. The content of these hard segments directly influences properties such as tensile strength and hardness. An increase in the hard segment content typically leads to a higher tensile strength and greater hardness. researchgate.net

Thermal Properties: The substitution on the nitrogen atom of the cyclic thiourethane monomer has a significant impact on the thermal properties of the resulting polymer. As observed with N-substituted analogues, the disruption of hydrogen bonding by the methyl group in poly(3-Methyl-1,3-oxazinane-2-thione) can lower the glass transition temperature compared to the unsubstituted polymer, leading to a more flexible material at a given temperature. The thermal stability of polythiourethanes is often found to be higher than that of the corresponding polyurethanes. researchgate.net

Optical Properties: A notable feature of polythiourethanes is their potential for high refractive indices. It has been observed that polythiourethanes, such as those derived from the polymerization of 3-benzyltetrahydro-1,3-oxazolidine-2-thione, can exhibit high refractive indices, for example, reaching 1.642. researchgate.net This property is highly desirable for applications in optical materials, such as lenses and coatings.

The systematic variation of the polymer structure allows for the fine-tuning of these properties. For example, the incorporation of different co-monomers or cross-linking agents can be used to modulate the mechanical strength, thermal stability, and optical clarity to meet the demands of advanced applications.

| Structural Feature | Influence on Property |

| Thiourethane Linkage (-NH-CO-S-) | Contributes to higher refractive index and potentially enhanced thermal stability compared to urethanes. |

| N-Substitution (e.g., Methyl Group) | Reduces intermolecular hydrogen bonding, improving solubility and affecting the glass transition temperature. |

| Hard Segment Content | Directly correlates with increased tensile strength and hardness of the material. researchgate.net |

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes to 3-Methyl-1,3-oxazinane-2-thione and its Analogues

The accessibility of a chemical compound is the gateway to exploring its properties and applications. Currently, dedicated and optimized synthetic routes for 3-Methyl-1,3-oxazinane-2-thione are not widely reported in the scientific literature. Future research should prioritize the development of efficient and scalable synthetic methodologies.

Promising strategies could involve the cyclization of N-methyl-3-amino-1-propanol with a suitable thiocarbonylating agent. A systematic investigation into various thiocarbonyl transfer reagents, such as thiophosgene (B130339), carbon disulfide in the presence of a coupling agent, or thiocarbonyldiimidazole, could lead to an optimized protocol. The exploration of reaction conditions, including solvent, temperature, and catalysts, will be crucial for maximizing yield and purity.

Furthermore, the development of synthetic routes to a diverse range of analogues is a compelling avenue. This could be achieved by utilizing a variety of substituted 3-amino-1-propanols and exploring different N-substituents beyond the methyl group. The synthesis of a library of these analogues would be instrumental for structure-activity relationship (SAR) studies in various applications.

Exploration of New Reactivity Modes and Unprecedented Chemical Transformations

The reactivity of the 1,3-oxazinane-2-thione (B2476238) core is a fertile ground for discovery. The thiocarbonyl group is a key functional handle that can participate in a wide array of chemical transformations. Future research should aim to explore both known and novel reactivity modes of 3-Methyl-1,3-oxazinane-2-thione.

Investigations could focus on:

Thione-to-Thiol Tautomerism: Understanding the equilibrium and reactivity of the thiol tautomer could open doors to reactions at the sulfur atom, such as alkylation, oxidation, and metal coordination.

Ring-Opening Reactions: The strained nature of the heterocyclic ring could be exploited in ring-opening reactions initiated by nucleophiles or electrophiles, providing access to novel acyclic structures.

Cycloaddition Reactions: The thiocarbonyl group can act as a dienophile or dipolarophile in cycloaddition reactions, leading to the construction of more complex fused heterocyclic systems.

Reductive and Oxidative Transformations: Systematic studies on the reduction of the thiocarbonyl group to a methylene (B1212753) group or its oxidation to a carbonyl group would expand the synthetic utility of the scaffold.

Uncovering unprecedented chemical transformations will not only enrich the fundamental understanding of this heterocyclic system but also provide new building blocks for organic synthesis.

Advanced Computational Studies for Rational Design and High-Throughput Screening

In silico methods are powerful tools for accelerating chemical research. Advanced computational studies can provide deep insights into the structure, properties, and reactivity of 3-Methyl-1,3-oxazinane-2-thione and guide experimental efforts.

Future computational work should include:

Conformational Analysis: Detailed conformational analysis, similar to studies performed on related structures like 3-methyltetrahydro-1,3-oxazine, can elucidate the preferred three-dimensional structure and its influence on reactivity. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate molecular properties such as electrostatic potential, frontier molecular orbitals, and reaction energetics. This information can be used to predict reactivity and design new reactions.

Virtual Screening: For potential applications in areas like drug discovery or materials science, virtual screening of libraries of 3-Methyl-1,3-oxazinane-2-thione analogues against biological targets or for specific material properties can identify promising candidates for synthesis and testing. Computational modeling has been successfully applied to other thiazine (B8601807) derivatives for identifying potential inhibitors of biological targets. nih.gov

The synergy between computational predictions and experimental validation will be key to the rational design of new derivatives with tailored properties.

Integration into Multicomponent Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of synthetic efficiency, atom economy, and the rapid generation of molecular complexity. Integrating 3-Methyl-1,3-oxazinane-2-thione or its precursors into such processes is a highly attractive research direction.

For instance, a one-pot synthesis involving N-methyl-3-amino-1-propanol, an aldehyde or ketone, and a sulfur source could potentially be developed to directly construct the 3-Methyl-1,3-oxazinane-2-thione ring system or its derivatives. The exploration of MCRs to build upon the 1,3-oxazinane-2-thione scaffold itself, possibly by leveraging the reactivity of the thiocarbonyl group, is another promising avenue. The development of multicomponent reactions for related thiazine structures has been reported and could serve as an inspiration. nih.gov

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, could also be designed to generate complex molecules from simple starting materials incorporating the 3-Methyl-1,3-oxazinane-2-thione motif.

Expanding Applications in Catalysis and Advanced Materials Chemistry

While the current applications of 3-Methyl-1,3-oxazinane-2-thione are not well-defined, its structural features suggest potential in catalysis and advanced materials chemistry.

Catalysis: The presence of nitrogen and sulfur atoms makes the molecule a potential ligand for transition metals. Future research could explore the synthesis of metal complexes of 3-Methyl-1,3-oxazinane-2-thione and evaluate their catalytic activity in various organic transformations. The development of reusable catalysts is also a significant area of interest. nih.govrsc.org

Advanced Materials: The heterocyclic ring could be incorporated into polymer backbones or as a pendant group to create novel polymers with interesting thermal, optical, or mechanical properties. The thiocarbonyl group could also be utilized for surface modification or the development of self-assembling materials. The exploration of related oxazine (B8389632) structures in materials science is an active area of research. researchgate.net

Systematic investigation into these areas could lead to the discovery of new catalysts and materials with valuable real-world applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.